molecular formula C12H11BrN2O3S2 B2671536 Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 361160-10-3

Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No. B2671536
CAS RN: 361160-10-3
M. Wt: 375.26
InChI Key: UAADQTJCWDXXIU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-carboxamido)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C16H16BrNO3S2 and a molecular weight of 414.33. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of lithiation reactions and bromination reactions . For example, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve lithiation and bromination reactions . Enaminones, which are extremely stable species, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups at C2 of bromofuran and bromothiophene derivatives, including Ethyl 5-bromothiophene-2-carboxylate, has been demonstrated to efficiently synthesize biheteroaryls. This approach prevents the formation of dimers or oligomers, achieving high yields in the production of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

Antimicrobial Activity Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been modified and synthesized to study its antimicrobial activities against various strains of bacteria and fungi. The structural modifications and antimicrobial activities highlight the compound's potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Synthesis and Tautomeric Structures of Novel Dyes

Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been prepared and used in synthesizing novel bis-heterocyclic monoazo dyes based on the thiophene ring. These dyes' solvatochromic behavior and tautomeric structures in various solvents were evaluated, offering insights into their potential applications in dye chemistry and materials science (Karcı & Karcı, 2012).

Antitumor Activity of Analogs

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines, demonstrating potential anticancer activities. This research contributes to the exploration of new therapeutic agents in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Photochemical and Photophysical Studies

Research into the photochemical reaction of Ethyl 2-chlorothiazole-5-carboxylate and Ethyl 2-iodothiazole-5-carboxylate with various aromatic compounds led to the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and related compounds. The photophysical properties and singlet oxygen activation capabilities of these products were examined, contributing to the field of photochemistry and photophysics (Amati et al., 2010).

Future Directions

Thiophene and its substituted derivatives have shown promising applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S2/c1-3-18-11(17)9-6(2)14-12(20-9)15-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAADQTJCWDXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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